4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one
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Overview
Description
4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring system with a hydroxy group and a 3-oxobutyl side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the 3-oxobutyl side chain can be reduced to form an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzopyran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carbonyl groups.
Reduction: Formation of 4-hydroxy-3-(3-hydroxybutyl)-2H-1-benzopyran-2-one.
Substitution: Formation of halogenated benzopyran derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the 3-oxobutyl side chain play crucial roles in its biological activity. The compound can:
Inhibit enzymes: By binding to the active site and preventing substrate access.
Modulate signaling pathways: By interacting with receptors or other proteins involved in cellular signaling.
Comparison with Similar Compounds
4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:
This compound: Similar structure but with different substituents.
This compound: Differing in the position or type of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
104416-34-4 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-3-(3-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C13H12O4/c1-8(14)6-7-10-12(15)9-4-2-3-5-11(9)17-13(10)16/h2-5,15H,6-7H2,1H3 |
InChI Key |
XBASSALPTGLLIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=C(C2=CC=CC=C2OC1=O)O |
Origin of Product |
United States |
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